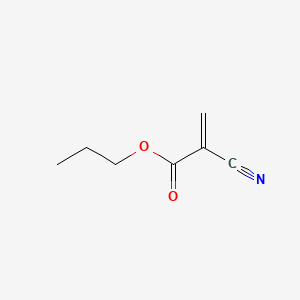
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-
Vue d'ensemble
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Applications in PET Imaging
Compounds structurally related to triazines have been investigated for their potential as radioligands in Positron Emission Tomography (PET) imaging. For example, a study on the characterization of radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by High-Performance Liquid Chromatography (HPLC) suggests that modifications in the cyclohexanecarbonyl moiety could provide enhanced signal contrast in PET studies, allowing for the development of simple biomathematical models for regional brain radioactivity uptake (Osman et al., 1996).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism of drugs is crucial for drug development, including identifying metabolites in human urine following drug administration. For instance, the metabolism and disposition of [14C]BMS-690514, an inhibitor of human epidermal growth factor receptors, were studied in healthy subjects to understand its metabolic pathways. This research highlights the importance of analyzing how compounds are metabolized and how metabolites are excreted, which is relevant for compounds with complex structures, including triazines (Christopher et al., 2010).
Biomonitoring and Exposure Assessment
The assessment of human exposure to chemicals is critical for environmental health studies. Research on the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diets versus inpatients receiving parenteral alimentation shows how biomonitoring can be used to estimate human exposures to harmful compounds. Such methodologies could be adapted for triazines to evaluate environmental or occupational exposure levels and their potential health impacts (Ushiyama et al., 1991).
Propriétés
IUPAC Name |
3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-12-9-13-10(17)15(11(18)14(9)2)7-3-5-8(16)6-4-7/h7-8,16H,3-6H2,1-2H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNFKJPRYUIXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C(=O)N1C)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037621 | |
| Record name | 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- | |
CAS RN |
72585-88-7 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072585887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















